molecular formula C20H36Sn B2996371 Tributyl-(3,4-dimethylphenyl)stannane CAS No. 1505287-81-9

Tributyl-(3,4-dimethylphenyl)stannane

Cat. No.: B2996371
CAS No.: 1505287-81-9
M. Wt: 395.218
InChI Key: PJEJUKDOTQEELI-UHFFFAOYSA-N
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Description

Tributyl-(3,4-dimethylphenyl)stannane is an organotin compound that falls into the class of trialkyltins . These types of stannanes are primarily used in synthetic organic chemistry as versatile reagents, most notably in the Stille cross-coupling reaction, a palladium-catalyzed process for forming carbon-carbon bonds between stannanes and organic halides . This makes them invaluable tools for constructing complex organic molecules, including potential pharmaceuticals and materials, in a research setting. The mechanism of action in Stille coupling involves the transfer of the organic group (in this case, the 3,4-dimethylphenyl moiety) from the tin atom to a palladium catalyst, which then facilitates its bond formation with an organic electrophile . Researchers value such compounds for their ability to introduce specific aryl groups into molecular frameworks with high fidelity. It is critical to note that organotin compounds require careful handling. Tributyltin derivatives, for example, are known to exhibit biological activity, such as acting as inhibitors of the retinoic acid receptor RXR-alpha, which underscores their potential toxicity and the importance of their use being strictly limited to laboratory research . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications in humans or animals. Proper safety protocols, including the use of personal protective equipment and working in a well-ventilated fume hood, must be observed. The compound should be stored under an inert atmosphere, such as argon or nitrogen, to maintain its stability and prevent degradation.

Properties

IUPAC Name

tributyl-(3,4-dimethylphenyl)stannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9.3C4H9.Sn/c1-7-5-3-4-6-8(7)2;3*1-3-4-2;/h3,5-6H,1-2H3;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJEJUKDOTQEELI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC(=C(C=C1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36Sn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl-(3,4-dimethylphenyl)stannane can be synthesized through the reaction of tributyltin hydride with 3,4-dimethylphenyl halides under radical conditions. The reaction typically involves the use of a radical initiator such as azobisisobutyronitrile (AIBN) and is carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of organotin compounds often involves the reduction of organotin oxides or chlorides. For example, tributyltin hydride can be produced by reducing tributyltin oxide with polymethylhydrosiloxane under reduced pressure . This method is efficient and yields high-purity products suitable for further reactions.

Chemical Reactions Analysis

Types of Reactions

Tributyl-(3,4-dimethylphenyl)stannane undergoes various types of reactions, including:

    Reduction: It can act as a reducing agent in radical reactions.

    Substitution: It can participate in nucleophilic substitution reactions.

    Dehalogenation: It is used in the dehalogenation of organic halides.

Common Reagents and Conditions

    Radical Initiators: Azobisisobutyronitrile (AIBN) is commonly used to initiate radical reactions.

    Solvents: Organic solvents such as toluene or hexane are typically used.

    Temperature: Reactions are often carried out at elevated temperatures to facilitate radical formation.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, in dehalogenation reactions, the corresponding hydrocarbon is typically formed .

Scientific Research Applications

Tributyl-(3,4-dimethylphenyl)stannane has several applications in scientific research:

Mechanism of Action

The mechanism by which tributyl-(3,4-dimethylphenyl)stannane exerts its effects involves the formation of tin-centered radicals. These radicals can abstract hydrogen atoms from other molecules, facilitating various radical-mediated transformations. The tin-carbon bond in organotin compounds is relatively weak, making them effective hydrogen atom donors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Organotin compounds vary widely in structure and function depending on substituents. Below is a comparative analysis of Tributyl-(3,4-dimethylphenyl)stannane with analogous compounds:

Structural and Functional Analogues

Compound Name CAS Number Key Structural Features Applications Toxicity/Regulatory Notes
This compound 56573-85-4 Tributyltin + 3,4-dimethylphenyl Research use, potential biocidal activity High toxicity; regulated under EPA guidelines
Tributyltin (TBT) 688-73-3 Tributyltin group Marine antifouling agent Banned in many regions due to environmental persistence
Tributylchlorostannane 814-29-9 Tributyltin + chloride substituent Catalyst in organic synthesis Corrosive; requires controlled handling
Tributyltin sulfamate 6517-25-5 Tributyltin + sulfamate group Antimicrobial coatings Restricted due to aquatic toxicity
Tributyl-(naphthenoyloxy)stannane 85409-17-2 Tributyltin + naphthenoyloxy group Polymer stabilizer Industrial use with moderate toxicity

Key Differences

  • Bioactivity : Unlike Tributyltin (TBT), which is broadly biocidal, the dimethylphenyl variant may exhibit selective activity due to its bulky aromatic group. Evidence from docking studies on structurally similar compounds (e.g., 3,4-dimethylphenyl-containing molecules) suggests improved receptor interaction profiles .
  • Regulatory Status: this compound lacks the extensive regulatory history of TBT but shares organotin-related toxicity concerns, necessitating compliance with EPA and global chemical safety protocols .

Research Findings

  • Synthetic Utility : this compound’s stability in cross-coupling reactions (e.g., Stille couplings) is superior to more labile analogues like Tributylchlorostannane, which hydrolyzes readily .

Data Tables

Table 1: Comparative Physicochemical Properties

Property This compound Tributyltin (TBT) Tributylchlorostannane
Molecular Weight (g/mol) ~425 (estimated) 325.10 343.54
Boiling Point (°C) Not reported 180–185 120–125 (decomposes)
Solubility Insoluble in water; soluble in organics Similar Hydrolyzes in water
Stability Air-stable; hydrolyzes slowly Highly stable Reacts with moisture

Table 2: Regulatory and Toxicity Overview

Compound EPA Reference ID Regulatory Status Acute Toxicity (LD50, rat)
This compound 307447 Restricted industrial use Not reported
Tributyltin (TBT) 67579 Banned in marine coatings 10–50 mg/kg (oral)
Tributyltin sulfamate N/A Restricted in EU/US 100–200 mg/kg (dermal)

Biological Activity

Tributyl-(3,4-dimethylphenyl)stannane is an organotin compound that has gained attention for its potential biological activity. This article explores its synthesis, biological interactions, mechanisms of action, and applications in various fields, supported by relevant studies and data.

Chemical Structure and Synthesis

This compound features a tin atom bonded to a 3,4-dimethylphenyl group and three butyl groups. Its chemical formula is C15H24SnC_{15}H_{24}Sn. The synthesis typically involves the reaction of tributyltin chloride with a Grignard reagent derived from 3,4-dimethylphenyl bromide, conducted in anhydrous solvents like tetrahydrofuran under inert conditions to prevent oxidation.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in relation to its interactions with biological systems. Key areas of focus include:

  • Enzyme Interactions : The compound may affect enzyme mechanisms or cellular pathways due to its ability to form complexes with sulfur-containing biomolecules.
  • Toxicity Studies : Organotin compounds are known for their toxicity; thus, research is ongoing to evaluate their safety and potential therapeutic uses.
  • Antimicrobial Properties : Similar organotin compounds have demonstrated antibacterial and antifungal activities, suggesting that this compound may also possess such properties .

The mechanism by which this compound exerts its effects involves the formation of tin-centered radicals. These radicals can abstract hydrogen atoms from other molecules, facilitating various radical-mediated transformations. The weak tin-carbon bond in organotin compounds enhances their effectiveness as hydrogen atom donors.

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

  • Inhibition of Enzymatic Activity : Research indicates that organotin compounds can inhibit protein kinases, which are crucial for various cellular processes. For instance, studies have shown that certain derivatives exhibit cytotoxicity against cancer cell lines such as HepG2 and THP-1 .
  • Antileishmanial Activity : In vitro studies have evaluated the efficacy of organotin compounds against Leishmania promastigotes. The results indicated significant growth inhibition at specific concentrations .
  • Drug-Likeness Properties : Computational studies assessed the drug-likeness of tributyltin derivatives using tools like SwissADME. These studies found that certain derivatives comply with Lipinski's rule of five, indicating potential as drug candidates .

Comparative Analysis with Similar Compounds

A comparison table illustrates the distinct features of this compound relative to other organotin compounds:

Compound NameChemical FormulaKey Features
TributylstannaneC12H27SnBasic structure with no aromatic substitution
Tributyl(2,3-dimethylphenyl)stannaneC20H36SnSimilar structure but different aromatic substitution
PhenyltributyltinC13H21SnContains a phenyl group instead of a dimethyl-substituted phenyl group
This compound C15H24Sn Unique 3,4-dimethyl substitution influencing reactivity

Applications in Scientific Research

This compound finds applications across various fields:

  • Organic Synthesis : Used as a reagent in radical reactions including reductions and dehalogenations.
  • Material Science : Explored for creating new materials with unique properties due to its organotin structure.
  • Biological Studies : Investigated for its potential therapeutic applications despite toxicity concerns.

Q & A

Q. What are the standard methods for synthesizing Tributyl-(3,4-dimethylphenyl)stannane, and how can purity be ensured?

this compound is typically synthesized via nucleophilic substitution or transmetallation reactions. A common approach involves reacting 3,4-dimethylphenyllithium with tributyltin chloride (CAS 56573-85-4) in anhydrous tetrahydrofuran (THF) under inert conditions . Post-synthesis, purification via column chromatography (using silica gel and hexane/ethyl acetate eluents) is critical to isolate the product. Purity validation requires gas chromatography-mass spectrometry (GC-MS) for volatile impurities and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹⁹Sn NMR) to confirm structural integrity .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the aromatic and alkyl proton environments, while ¹¹⁹Sn NMR is essential for verifying the tin coordination environment (δ ~100–200 ppm for tributyltin derivatives) .
  • X-ray Crystallography : Single-crystal X-ray diffraction using SHELXL or SHELXS can resolve the molecular geometry. ORTEP-3 is recommended for visualizing the 3D structure, particularly to assess steric effects from the 3,4-dimethylphenyl group.

Q. What safety protocols are critical when handling this compound?

Organotin compounds are toxic and require handling in a fume hood with nitrile gloves and lab coats. Waste disposal must comply with EPA guidelines for tin-containing organometallics (EPA ID 307447) . Stability tests under varying temperatures and humidity are advised to prevent decomposition .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic and steric effects of the 3,4-dimethylphenyl group in organotin reactivity?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron-withdrawing/donating effects of the methyl substituents and predict reaction pathways. For example, the steric bulk of the 3,4-dimethylphenyl group may hinder transmetallation in Stille couplings, requiring optimization of ligands or solvents. Comparative studies with analogous compounds (e.g., phenyl or tolyl derivatives) can validate computational predictions .

Q. What experimental strategies resolve contradictions in catalytic activity data for this compound in cross-coupling reactions?

Discrepancies in catalytic efficiency often arise from trace oxygen or moisture. Rigorous drying of solvents (e.g., molecular sieves) and substrates is essential. Kinetic studies under controlled conditions (e.g., glovebox) paired with in-situ monitoring via ¹¹⁹Sn NMR can identify intermediates and side reactions. For example, oxidative addition steps may compete with tin aggregation, necessitating additives like tetrabutylammonium iodide to stabilize active species .

Q. How does the 3,4-dimethylphenyl substituent influence the thermal stability and decomposition pathways of this compound?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can quantify decomposition thresholds. Mass spectrometry (MS) coupled with pyrolysis-GC identifies volatile byproducts (e.g., dimethylbenzene or tributyltin oxides). Comparative studies with unsubstituted tributylphenylstannane reveal that methyl groups enhance thermal stability by 20–30°C due to steric protection of the tin center .

Q. What role does this compound play in the stereoselective synthesis of complex organic molecules?

In asymmetric catalysis, this stannane can act as a chiral transfer agent. For instance, its use in radical cyclization reactions with chiral ligands (e.g., bisoxazolines) induces enantioselectivity. X-ray crystallography (via SHELXL ) and circular dichroism (CD) spectroscopy are critical for analyzing stereochemical outcomes. Recent studies show >80% enantiomeric excess (ee) in β-lactam syntheses under optimized conditions .

Methodological Notes

  • Data Interpretation : For crystallographic data, refine structures using SHELXL and validate with R-factor convergence (<5%).
  • Contradiction Resolution : Replicate experiments under varying conditions (e.g., solvent polarity, temperature) and apply statistical tools (e.g., ANOVA) to identify outliers.
  • Safety Compliance : Adhere to EPA guidelines (ID 307447) for organotin waste and consult chemical safety databases (e.g., Kanto Reagents Catalog ) for handling protocols.

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